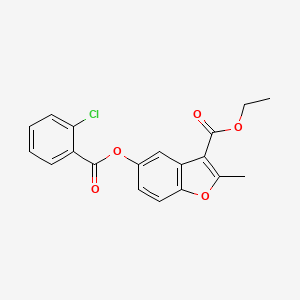

![molecular formula C15H15ClN4O2 B2636982 2-{[(3-Chloroanilino)carbonyl]amino}-4,6-dimethylnicotinamide CAS No. 338975-93-2](/img/structure/B2636982.png)

2-{[(3-Chloroanilino)carbonyl]amino}-4,6-dimethylnicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-{[(3-Chloroanilino)carbonyl]amino}-4,6-dimethylnicotinamide is a chemical compound with the molecular formula C15H15ClN4O2 . It has a molecular weight of 318.76.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the search results .科学的研究の応用

Novel Synthesis Methods

2-{[(3-Chloroanilino)carbonyl]amino}-4,6-dimethylnicotinamide serves as an important intermediate in various synthesis pathways. A novel synthetic route for a similar compound, 2-Chloro-N,N-dimethylnicotinamide, has been explored using propargyl alcohol and dipropylamine, yielding a high purity product. This method boasts advantages like readily available raw materials, simple operations, and minimal waste, making it valuable for industrial-scale applications (Du Xiao-hua, 2013).

Intermediate for Herbicides

2-Aminosulfonyl-N,N-dimethylnicotinamide, a key intermediate for the herbicide nicosulfuron, is synthesized using 2-chloronicotinic acid as a starting material. This synthesis involves sulfhydrylation by thiourea and has not been previously reported in domestic literature, indicating a unique approach in herbicide production (Peng Xue-wei, 2011).

Diverse Chemical Reactions

The compound and its derivatives are involved in various chemical reactions. For instance, 2-Oxo-3-(indol-3-yl)propanonitrile reacts with dimethylformamide dimethylacetal to yield enaminonitrile, which further reacts with 4-chloroaniline to produce specific phenylaminoacrylonitrile derivatives (Tayseer A. Abdallah, 2007).

Biological and Antibacterial Applications

Antibacterial Activity

Certain derivatives of 2-substituted 3-cyano-4,6-dimethylpyridine have been synthesized and discussed for their biological activity. The creation of thienopyridine derivatives through alkylation and cyclization processes, followed by diazotization and reaction with various compounds, has shown antibacterial properties. The activity of these compounds was specifically evaluated against Gram-positive and Gram-negative bacteria (F. Yassin, 2009).

Synthesis of Pharmaceutical Compounds

3-Amino-4,6-dimethylpyrazolo[3,4-b]pyridine has been utilized in synthesizing novel heterocycles of pharmaceutical interest. The starting material's reaction with various compounds led to the formation of innovative ring systems, showcasing the potential of this compound in developing new pharmaceuticals (M. Metwally et al., 2008).

作用機序

Safety and Hazards

The safety and hazards associated with this compound are not provided in the search results . It’s crucial to handle all chemical compounds with appropriate safety measures.

Relevant Papers Unfortunately, the search results do not provide specific papers related to 2-{[(3-Chloroanilino)carbonyl]amino}-4,6-dimethylnicotinamide . For a more comprehensive analysis, a thorough literature review would be required.

特性

IUPAC Name |

2-[(3-chlorophenyl)carbamoylamino]-4,6-dimethylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN4O2/c1-8-6-9(2)18-14(12(8)13(17)21)20-15(22)19-11-5-3-4-10(16)7-11/h3-7H,1-2H3,(H2,17,21)(H2,18,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVSSQOJLTSJNBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C(=O)N)NC(=O)NC2=CC(=CC=C2)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[6-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2636908.png)

![N-(2-ethoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2636911.png)

![Methyl 2-{[4-(2,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate](/img/structure/B2636917.png)

![3-Ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B2636920.png)

![(2Z)-N-(2,4-dimethylphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2636921.png)